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molecular formula C15H30F6NO4PS2 B1417961 Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide CAS No. 324575-10-2

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

Cat. No. B1417961
M. Wt: 497.5 g/mol
InChI Key: YJPDLBMZLGTDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365596B2

Procedure details

In an reactor wherein air was replaced by N2, 300.0 g (1.5 mol) of tributyl phosphine and 1000 mL of methanol were added and cooled to about 0° C. by a ice-bath. 427.6 g (1.5 mol) of trifluoromethanesulfonimide was then added dropwise under strong stirring, and 202.0 g (2.2 mol) of dimethyl carbonate was also added afterwards. After one hour of reaction and mixing, the reaction mixture was transferred to an autoclave, wherein air was removed prior to heating. After 6 hours of reaction at temperature of 180° C. and pressure of from 1.6 MPa to 1.7 MPa, the crude product was obtained after distilling off the unreacted materials and solvent. 705.7 g of methyl tributyl phosphonium bis(trifluoromethanesulfonyl)amide was obtained after washing and drying at 60° C. and 0.1 kPa for 4 hours.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
427.6 g
Type
reactant
Reaction Step Two
Quantity
202 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.[CH2:3]([P:7]([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][CH3:11])[CH2:4][CH2:5][CH3:6].[N-:16]([S:24]([C:27]([F:30])([F:29])[F:28])(=[O:26])=[O:25])[S:17]([C:20]([F:23])([F:22])[F:21])(=[O:19])=[O:18].[C:31](=O)(OC)OC>CO>[F:30][C:27]([F:28])([F:29])[S:24]([N-:16][S:17]([C:20]([F:21])([F:22])[F:23])(=[O:18])=[O:19])(=[O:25])=[O:26].[CH3:31][P+:7]([CH2:3][CH2:4][CH2:5][CH3:6])([CH2:8][CH2:9][CH2:10][CH3:11])[CH2:12][CH2:13][CH2:14][CH3:15] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
300 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
427.6 g
Type
reactant
Smiles
[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Name
Quantity
202 g
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
was also added afterwards
CUSTOM
Type
CUSTOM
Details
After one hour of reaction
Duration
1 h
ADDITION
Type
ADDITION
Details
mixing
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
to heating
CUSTOM
Type
CUSTOM
Details
After 6 hours of reaction at temperature of 180° C. and pressure of from 1.6 MPa to 1.7 MPa
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the crude product was obtained
DISTILLATION
Type
DISTILLATION
Details
after distilling off the unreacted materials and solvent

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F)(F)F.C[P+](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 705.7 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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